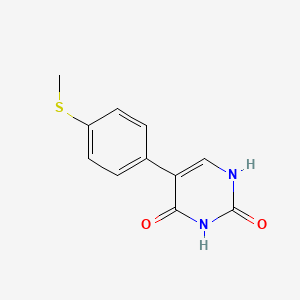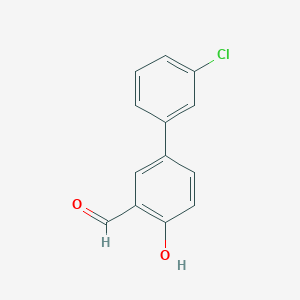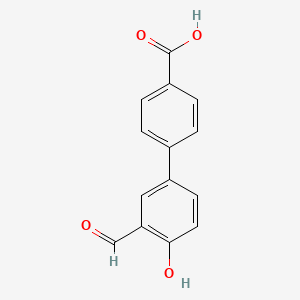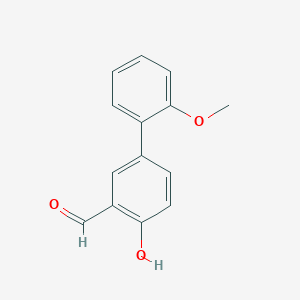
(2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHMP) is a compound derived from the pyrimidine family, widely used in scientific research for its diverse biochemical and physiological effects. 2,4-DHMP is a potent inhibitor of several enzymes, such as the cyclooxygenase-2 (COX-2) enzyme, and is also known to possess antifungal and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
2,4-DHMP has a variety of scientific research applications due to its potent inhibitory effects on several enzymes, such as the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme. It has been used in studies of inflammation, cancer, and other diseases, as well as in studies of drug metabolism and toxicity. It has also been used in studies of the effects of environmental pollutants on human health, and in studies of the biochemical and physiological effects of various compounds.
Mecanismo De Acción
2,4-DHMP is a potent inhibitor of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme, which is involved in the production of prostaglandins, a type of hormone-like molecule that plays a role in inflammation and other physiological processes. 2,4-DHMP inhibits the activity of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme by binding to it and preventing it from catalyzing the production of prostaglandins. This inhibition of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme leads to a decrease in inflammation and other physiological processes.
Biochemical and Physiological Effects
2,4-DHMP has been shown to have a variety of biochemical and physiological effects. It has been shown to possess antifungal and anti-inflammatory properties, and to inhibit the activity of several enzymes, including the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme. It has also been shown to have an effect on the production of prostaglandins, which are involved in inflammation and other physiological processes. In addition, it has been shown to have an effect on cell growth and differentiation, and to possess antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-DHMP has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, and it is also easy to synthesize. Additionally, it is a potent inhibitor of the (2,4)-Dihydroxy-5-(3-methylphenyl)pyrimidine, 95% enzyme, which makes it a useful tool for studying the effects of inflammation. However, it is also a relatively toxic compound, and it has a relatively short shelf life, which can limit its use in long-term experiments.
Direcciones Futuras
There are a number of potential future directions for 2,4-DHMP research. One potential direction is to further investigate its antifungal and anti-inflammatory properties, as well as its effects on cell growth and differentiation. Additionally, further research could be conducted on its effects on the production of prostaglandins, and its potential as an antioxidant. Another potential direction is to investigate its potential use as a therapeutic agent, as well as its potential interactions with other drugs. Additionally, further research could be conducted on its potential toxicity and its potential environmental impacts. Finally, further research could be conducted on its potential applications in other areas, such as food and beverage production and drug discovery.
Métodos De Síntesis
2,4-DHMP is synthesized via a multi-step process that involves the reaction of 3-methylphenyl pyrimidine with an anhydride, followed by a series of hydrolysis, oxidation, and condensation reactions. The anhydride used in the reaction is typically either acetic anhydride or propanoic anhydride, and the hydrolysis is typically performed with aqueous sodium hydroxide. The oxidation reaction is then conducted with an oxidizing agent such as sodium hypochlorite, and the condensation reaction is performed with a base such as potassium carbonate. The final product is a white crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
5-(3-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-3-2-4-8(5-7)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHPHDVVGFAVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-2,4(1H,3H)-pyrimidinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














